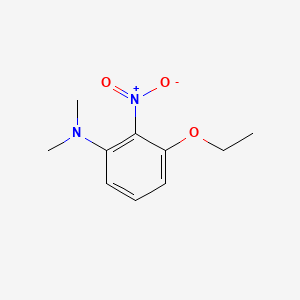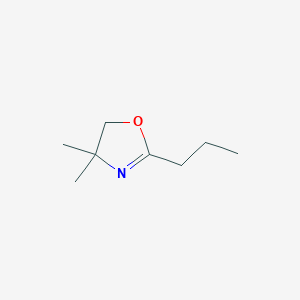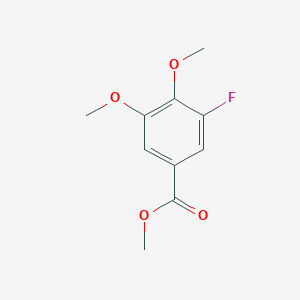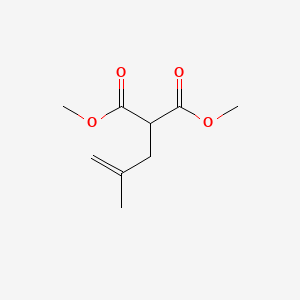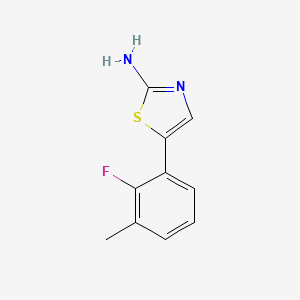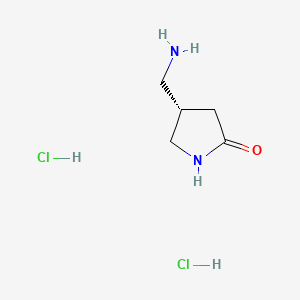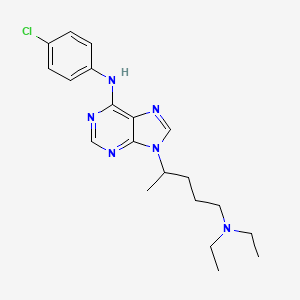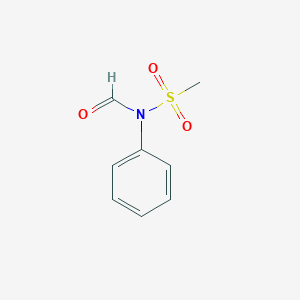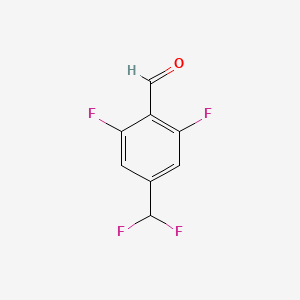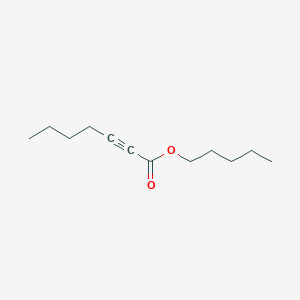
Pentyl hept-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl hept-2-ynoate is an organic compound with the molecular formula C12H20O2. It is an ester formed from pentanol and hept-2-ynoic acid. This compound is known for its unique chemical structure, which includes a triple bond between the second and third carbon atoms in the heptanoate chain. This structural feature imparts distinct chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl hept-2-ynoate can be synthesized through esterification reactions. One common method involves the reaction of pentanol with hept-2-ynoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Pentyl hept-2-ynoate undergoes several types of chemical reactions, including:
Oxidation: The triple bond in the heptanoate chain can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield pentyl heptanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Pentyl heptanoate.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Pentyl hept-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with triple bonds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are explored for potential therapeutic applications, including as antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of pentyl hept-2-ynoate involves its interaction with specific molecular targets. The triple bond in its structure allows it to participate in various chemical reactions, which can modify biological molecules and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl hept-2-ynoate: Similar structure but with an ethyl group instead of a pentyl group.
Methyl hept-2-ynoate: Contains a methyl group instead of a pentyl group.
Butyl hept-2-ynoate: Contains a butyl group instead of a pentyl group.
Uniqueness
Pentyl hept-2-ynoate is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The pentyl group provides greater hydrophobicity compared to shorter alkyl chains, which can affect its solubility and interactions with other molecules.
Properties
CAS No. |
16491-57-9 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
pentyl hept-2-ynoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-8-10-12(13)14-11-9-6-4-2/h3-7,9,11H2,1-2H3 |
InChI Key |
YKSQVHRAXYKFIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C#CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dihydrofuro[3,4-D]pyridazin-4-OL](/img/structure/B14017985.png)
